molecular formula C21H24N2O4S B2991589 N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797087-88-7

N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2991589
CAS RN: 1797087-88-7
M. Wt: 400.49
InChI Key: FGTZGVAIWNEHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Hybrids in Biological Activities

Sulfonamides represent a significant class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain effects. These compounds often combine sulfonamide groups with various organic compounds, leading to the creation of hybrids with diverse biological activities. Research focusing on two-component sulfonamide hybrids has revealed advancements in designing compounds containing coumarin, indole, quinoline, and other pharmaceutical active scaffolds, demonstrating their potential in developing new therapeutic agents (Ghomashi et al., 2022).

Quinoline Derivatives as Antiproliferative Agents

Quinoline derivatives have been synthesized and evaluated for their antiproliferative activities, particularly against cancer cell lines. These compounds, characterized by an aromatic tricyclic system, have shown cell growth inhibitory properties, suggesting their potential use as antineoplastic drugs. Notably, novel pyrrolo[3,2-f]quinoline derivatives have demonstrated inhibitory effects on leukemia cell lines, indicating the importance of the quinoline structure in developing cancer therapeutics (Ferlin et al., 2001).

Antimicrobial Applications

Some quinoline compounds have been synthesized with a focus on antimicrobial activities. New compounds combining quinoline with sulfonamide moieties have shown promising results against Gram-positive bacteria, highlighting the potential of such hybrids in addressing antibiotic resistance and developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-5-3-4-6-18(14)19(27-2)13-22-28(25,26)17-11-15-7-8-20(24)23-10-9-16(12-17)21(15)23/h3-6,11-12,19,22H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTZGVAIWNEHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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